molecular formula C18H25ClN2O B2814146 1-[(2-Chloro-4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyrrolidine CAS No. 2418668-14-9

1-[(2-Chloro-4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyrrolidine

Cat. No.: B2814146
CAS No.: 2418668-14-9
M. Wt: 320.86
InChI Key: BDHQOUAXJQZBBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Chloro-4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyrrolidine is a complex organic compound with a unique structure that includes a pyrrolidine ring, a chlorinated phenyl group, and an aziridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chloro-4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyrrolidine typically involves multiple steps, starting with the preparation of the aziridine intermediate. The aziridine is then reacted with a chlorinated phenyl derivative under controlled conditions to form the desired compound. Common reagents used in these reactions include cyclopropylmethylamine, chlorinated phenyl derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chloro-4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while substitution reactions can produce a wide range of derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2-Chloro-4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(2-Chloro-4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyrrolidine involves its interaction with specific molecular targets. The aziridine moiety is known to react with nucleophiles, which can lead to the formation of covalent bonds with biological molecules. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: Another chlorinated aromatic compound with different functional groups.

    4-Iodobenzoic acid: Contains a halogenated aromatic ring but with different substituents.

Uniqueness

1-[(2-Chloro-4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyrrolidine is unique due to its combination of a pyrrolidine ring, aziridine moiety, and chlorinated phenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

1-[[2-chloro-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O/c19-18-9-17(6-5-15(18)11-20-7-1-2-8-20)22-13-16-12-21(16)10-14-3-4-14/h5-6,9,14,16H,1-4,7-8,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHQOUAXJQZBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=C(C=C2)OCC3CN3CC4CC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.